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Compound of Interest

Compound Name: (R)-Funapide

Cat. No.: B607567

For researchers, scientists, and drug development professionals, this guide provides a
comparative analysis of the enantiomers of Funapide, focusing on their interaction with the
voltage-gated sodium channel Nav1.8, a key target in pain signaling.

Funapide (also known as TV-45070 or XEN402) has been investigated as an analgesic that
targets both Nav1.7 and Nav1.8 sodium channels. As a chiral molecule, Funapide exists in two
enantiomeric forms: (S)-Funapide and (R)-Funapide. Preclinical data indicates that the
pharmacological activity of Funapide is stereoselective, with one enantiomer being significantly
more potent than the other.

Executive Summary of Comparative Data

While specific IC50 values for the individual enantiomers of Funapide on the Nav1.8 channel
are not readily available in publicly accessible literature, it is established that the (S)-
enantiomer is the biologically active form, whereas the (R)-enantiomer is considered to be less
active. The IUPAC name for Funapide, (3S)-1-{[5-(trifluoromethyl)furan-2-yljmethyl}-1,2-
dihydro-6',10",12'-trioxaspiro[indole-3,4'-tricyclo[7.3.0.0"{3,7}]dodecane]-1',3'-dione, specifies
the (S) stereochemistry, indicating this is the enantiomer of primary interest for its therapeutic
effects.
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Enantiomer Target(s) Activity on Nav1.8
(S)-Funapide Navl.7 and Navl.8 Active enantiomer
(R)-Funapide Navl.7 and Navl.8 Less active enantiomer

Nav1.8 Signaling Pathway in Nociception

The Nav1.8 sodium channel is predominantly expressed in the peripheral nervous system,
specifically in the dorsal root ganglion (DRG) neurons, which are crucial for transmitting pain
signals.[1][2] In response to noxious stimuli, these neurons depolarize, leading to the opening
of voltage-gated sodium channels, including Nav1.8. The influx of sodium ions through Nav1.8
channels contributes significantly to the rising phase of the action potential, which then
propagates along the neuron to the central nervous system, resulting in the sensation of pain.
By blocking Nav1.8, Funapide can inhibit this signal transmission, thereby producing an
analgesic effect.
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Nav1.8 signaling pathway in nociception and point of intervention for Funapide.

Experimental Protocols

The primary method for evaluating the activity of compounds like Funapide on Nav1.8 channels

is patch-clamp electrophysiology. This technique allows for the direct measurement of ion
channel activity in single cells.

Whole-Cell Patch-Clamp Electrophysiology for Nav1.8
Inhibition Assay
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Objective: To determine the concentration-dependent inhibition of Nav1.8 channels by
Funapide enantiomers.

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.8
channel (hNav1.8).

Solutions:

o External Solution (in mM): 140 NaCl, 3 KCI, 1 MgClI2, 1 CaCl2, 10 HEPES, 10 Glucose. pH
adjusted to 7.4 with NaOH.

« Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to
7.3 with CsOH.

Procedure:
o HEK293 cells expressing hNav1.8 are cultured on glass coverslips.

o Acoverslip is transferred to a recording chamber on the stage of an inverted microscope and
perfused with the external solution.

o Aborosilicate glass micropipette with a resistance of 2-4 MQ when filled with the internal
solution is used to form a high-resistance (>1 GQ) seal with the cell membrane (a "giga-
seal").

o The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration,
allowing for electrical access to the cell's interior.

o The cell is held at a holding potential of -100 mV.
e Navl.8 currents are elicited by a depolarizing voltage step to 0 mV for 50 ms.
» Abaseline recording of the Nav1.8 current is established.

e The cells are then perfused with the external solution containing increasing concentrations of
the Funapide enantiomer.
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The peak inward sodium current is measured at each concentration after the effect has
reached a steady state.

The percentage of inhibition is calculated for each concentration relative to the baseline
current.

The concentration-response data are fitted to a Hill equation to determine the IC50 value.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Cell Preparation

Culture HEK293 cells expressing hNav1.8

Electropa)fsiology

Establish whole-cell patch-clamp

!

Record baseline Nav1.8 current

!

Perfuse with Funapide enantiomer

!

Record current at multiple concentrations

Data Apnalysis
4

Measure peak current inhibition

!

Generate concentration-response curve

Calculate IC50 value

Click to download full resolution via product page

Workflow for determining the IC50 of Funapide enantiomers on Nav1.8.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b607567?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

In Vivo Pain Models

To assess the analgesic efficacy of Funapide enantiomers in a more physiologically relevant
context, various animal models of pain are utilized. These models can be broadly categorized
into those for acute, inflammatory, and neuropathic pain.

Commonly Used In Vivo Pain Models:

e Formalin Test (Inflammatory Pain): Involves the injection of a dilute formalin solution into the
paw of a rodent, which elicits a biphasic pain response (an initial acute phase followed by a
longer-lasting inflammatory phase). The analgesic effect of a compound is determined by its
ability to reduce pain-related behaviors such as licking and flinching.

e Carrageenan-induced Paw Edema (Inflammatory Pain): Carrageenan is injected into the
paw, causing inflammation and hyperalgesia (increased sensitivity to pain). The
effectiveness of a drug is measured by its ability to reduce the swelling and reverse the
hyperalgesia.

e Chronic Constriction Injury (CCI) Model (Neuropathic Pain): This model involves loosely
ligating the sciatic nerve, which leads to the development of chronic neuropathic pain
symptoms, including mechanical allodynia (pain in response to a non-painful stimulus) and
thermal hyperalgesia. The efficacy of a compound is assessed by its ability to alleviate these

symptoms.
In Vivo Pain Models Behavioral Assays Outcome Measures
Neuropathic Pain M Reduced Allodynia & Hyperalgesia
Inflammatory Pain 2| Carrageenan Model

Reduced Edema & peralgesia
Acute Pain > Formalin Test Reduced Licking/Flinching
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Overview of in vivo pain models and their corresponding behavioral readouts.

Conclusion

The available evidence strongly indicates that the (S)-enantiomer of Funapide is the primary
contributor to its inhibitory activity on the Nav1.8 sodium channel. For researchers and drug
developers, this highlights the importance of stereochemistry in the design and evaluation of
novel Nav1.8-targeting analgesics. Future studies providing a quantitative comparison of the
IC50 values of the (S) and (R) enantiomers on Nav1.8 would be highly valuable for a more
complete understanding of Funapide's structure-activity relationship. The experimental
protocols outlined in this guide provide a framework for conducting such comparative analyses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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